molecular formula C18H26ClNO B2443435 1-Adamantyl(2-methoxybenzyl)amine CAS No. 820245-49-6

1-Adamantyl(2-methoxybenzyl)amine

Cat. No.: B2443435
CAS No.: 820245-49-6
M. Wt: 307.86
InChI Key: DQUHMGRWRPXXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantyl(2-methoxybenzyl)amine is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of an adamantane group attached to a 2-methoxybenzylamine moiety. This compound has garnered significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and versatile chemical reactivity .

Preparation Methods

The synthesis of 1-Adamantyl(2-methoxybenzyl)amine typically involves the reaction of 1-adamantylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Adamantyl(2-methoxybenzyl)amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

1-Adamantyl(2-methoxybenzyl)amine can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are also known for their antiviral properties. Unlike these compounds, this compound has a broader spectrum of activity and targets different molecular pathways . Similar compounds include:

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHMGRWRPXXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.